![molecular formula C36H26F2NO2P B14779245 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B14779245.png)
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine involves multiple steps, including the formation of the pentacyclic core and the subsequent attachment of the pyrrolidine and fluorophenyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: The fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: Used in the study of complex molecular structures and reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine: A similar compound with a different functional group arrangement.
[(2S)-1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-naphthalen-1-yl-2H-quinolin-8-yl]-diphenylphosphane: Another related compound used in pharmaceutical testing.
Uniqueness
1-(12,14-dioxa-13-phosphapentacyclo[138002,1103,8
Eigenschaften
Molekularformel |
C36H26F2NO2P |
|---|---|
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C36H26F2NO2P/c37-27-15-9-25(10-16-27)31-19-20-32(26-11-17-28(38)18-12-26)39(31)42-40-33-21-13-23-5-1-3-7-29(23)35(33)36-30-8-4-2-6-24(30)14-22-34(36)41-42/h1-18,21-22,31-32H,19-20H2 |
InChI-Schlüssel |
ITRGJBOBQDNLCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1C2=CC=C(C=C2)F)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)C8=CC=C(C=C8)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


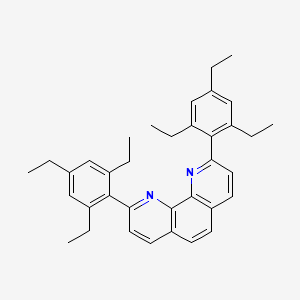
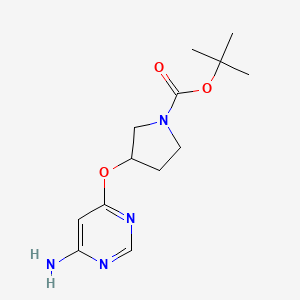
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
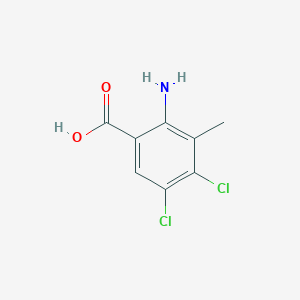
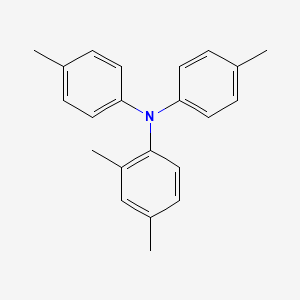
![3-[4-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14779183.png)
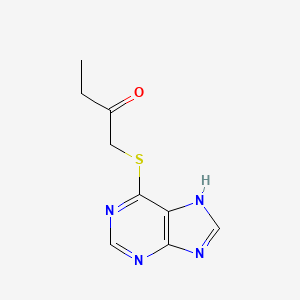
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14779196.png)

![1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B14779216.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14779221.png)
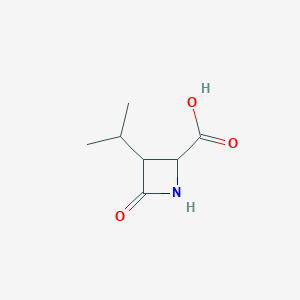
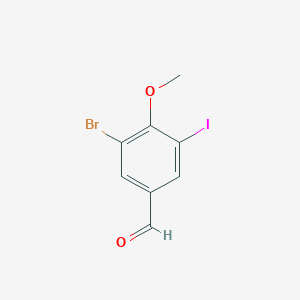
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate](/img/structure/B14779251.png)
